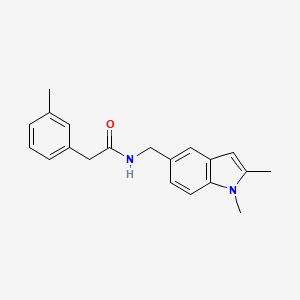![molecular formula C20H18N2O6S B2703991 N-(1,3-benzodioxol-5-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide CAS No. 899735-29-6](/img/structure/B2703991.png)
N-(1,3-benzodioxol-5-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide, also known as BDBM-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDBM-1 is a sulfonamide derivative that has been synthesized through a multistep process.
Scientific Research Applications
Microbial Mediation in Water Treatment
One study explores the transformation of sulfamethoxazole (SMX), a sulfonamide antibiotic similar in structure to the compound of interest, in water under denitrifying conditions. It was found that SMX can undergo microbial and abiotic transformations, resulting in products that can both form and degrade under specific environmental conditions, highlighting the complexity of antibiotic persistence and transformation in aquatic environments (Nödler et al., 2012).
Anti-inflammatory and Brain Edema Inhibition
Another study focused on derivatives of N-substituted benzamides, which include molecules structurally related to the compound , for their potential in inhibiting brain edema. These compounds, through modulation, have shown significant activity in reducing peripheral edema, suggesting a promising avenue for therapeutic application in conditions associated with brain swelling (Robert et al., 1995).
Heterocyclic Compound Synthesis
Research into the synthesis of heterocyclic compounds involving benzamido-furan derivatives has revealed methodologies for creating compounds with potential applications in materials science and pharmaceuticals. These syntheses offer insights into the versatile chemistry of benzamide derivatives and their utility in creating complex molecular structures (Yamagata et al., 1994).
Electrophysiological Activity in Cardiac Arrhythmias
Investigations into N-substituted imidazolylbenzamides, compounds with similarities to the target molecule, have shown potential in treating cardiac arrhythmias. These substances exhibit class III electrophysiological activity, suggesting their use in managing irregular heartbeats and preventing arrhythmic episodes (Morgan et al., 1990).
Advanced Oxidation Processes for Antibiotic Degradation
A study on the degradation of sulfamethoxazole (SMX) by advanced oxidation processes demonstrated the effectiveness of ozonation and photo-ozonation in breaking down antibiotics in water. This research underscores the potential of such methods in treating water contaminated with pharmaceuticals, thereby reducing environmental impact (Martini et al., 2018).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c1-22(12-16-3-2-10-26-16)29(24,25)17-7-4-14(5-8-17)20(23)21-15-6-9-18-19(11-15)28-13-27-18/h2-11H,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVXSQXIJKCHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine](/img/structure/B2703912.png)
![1-(1,1-Dioxo-1lambda6-thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2703913.png)
![2,5,7-trimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2703914.png)
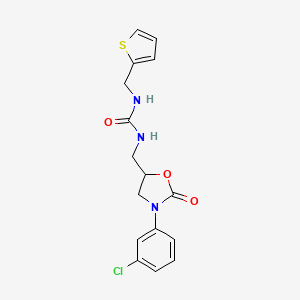
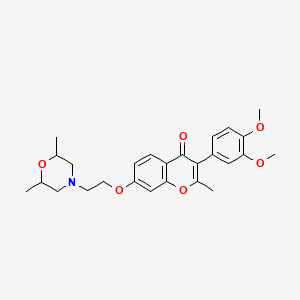

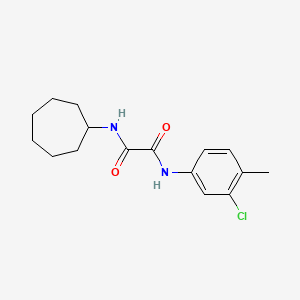
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2703921.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}-2-methylbut-3-en-2-ol](/img/structure/B2703925.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2703926.png)
![4-{4-[(4-Benzylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine](/img/structure/B2703928.png)
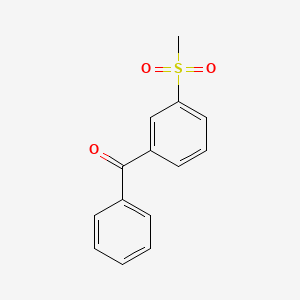
![4-Methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboximidamide hydrochloride](/img/structure/B2703930.png)
